2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide
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Overview
Description
2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone ring, which is known for its biological activity, and an ethoxyphenyl group, which can influence its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzaldehyde with thiazolidine-2,4-dione to form the intermediate compound. This intermediate is then reacted with 2-chloroethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .
Scientific Research Applications
2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound, influencing various biological pathways.
Medicine: Research suggests it may have therapeutic potential, particularly in targeting specific diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-ethoxyphenyl)acetamide: Shares the ethoxyphenyl group but lacks the thiazolidinone ring.
2-chloro-N-(4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide: Contains a different heterocyclic ring structure.
Uniqueness
The uniqueness of 2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide lies in its combination of the thiazolidinone ring and the ethoxyphenyl group. This combination can enhance its biological activity and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H17ClN2O4S |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-chloro-N-[2-[(5E)-5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C16H17ClN2O4S/c1-2-23-12-5-3-11(4-6-12)9-13-15(21)19(16(22)24-13)8-7-18-14(20)10-17/h3-6,9H,2,7-8,10H2,1H3,(H,18,20)/b13-9+ |
InChI Key |
RCHKUFUWOYBEKM-UKTHLTGXSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCNC(=O)CCl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |
Origin of Product |
United States |
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